

PF-562271: A Technical Guide to a Dual FAK and Pyk2 Inhibitor

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Compound of Interest		
Compound Name:	PF-562271 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-562271 (also known as VS-6062), a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). FAK and Pyk2 are non-receptor tyrosine kinases that are critical mediators of signaling pathways involved in cell survival, proliferation, migration, and invasion. Their overexpression and activation are frequently associated with tumor progression and metastasis, making them attractive targets for cancer therapy.[1][2] This document details the biochemical and cellular activity of PF-562271, summarizes its in vivo efficacy in preclinical models, provides detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Biochemical and Cellular Activity

PF-562271 demonstrates high potency against FAK and Pyk2 with significant selectivity over other kinases.[3][4] The following tables summarize the key quantitative data on the inhibitory activity of PF-562271.

Table 1: Biochemical Activity of PF-562271[3][5][6][7]



Target	Assay Type	IC50 (nM)
FAK	Cell-free kinase assay	1.5
Pyk2	Cell-free kinase assay	13-14
Fyn	In vitro kinase assay	277
CDK1/B	Recombinant enzyme assay	30-120
CDK2/E	Recombinant enzyme assay	30-120
CDK3/E	Recombinant enzyme assay	30-120
CDK5/p35	Recombinant enzyme assay	30-120

Table 2: Cellular Activity of PF-562271[3][5][8]

Cell Line/Assay	Endpoint	IC50
Inducible cell-based assay	Phospho-FAK (Y397) inhibition	5 nM
Pancreatic ductal adenocarcinoma (PDA) cells (MPanc-96, MAD08-608)	Maximal inhibition of FAK Y397 phosphorylation	0.1 - 0.3 μΜ
FAK WT cells	Cell proliferation (2D culture)	3.3 μΜ
FAK-/- cells	Cell proliferation (2D culture)	2.08 μΜ
FAK kinase-deficient (KD) cells	Cell proliferation (2D culture)	2.01 μΜ
Ewing sarcoma cell lines (average of 7 lines)	Cell viability (3-day treatment)	2.4 μΜ
TC32 (Ewing sarcoma)	Cell viability	2.1 μΜ
A673 (Ewing sarcoma)	Cell viability	1.7 μΜ

In Vivo Efficacy in Preclinical Models

PF-562271 has demonstrated significant anti-tumor activity in various human subcutaneous xenograft models.[3]



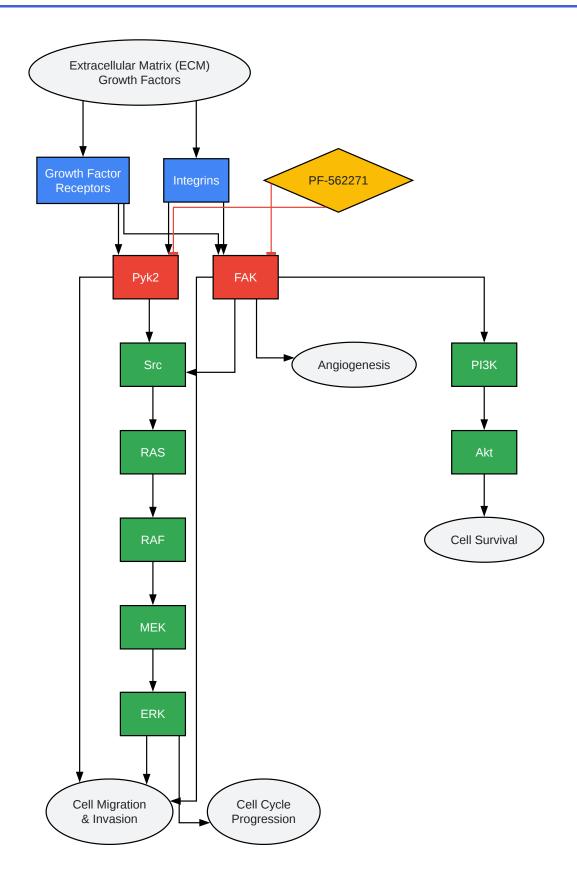
Table 3: In Vivo Efficacy of PF-562271 in Xenograft Models[3][9][10][11]

Tumor Model	Cell Line	Dose and Schedule	Maximum Tumor Growth Inhibition (%)
Prostate Cancer	PC-3M	25-50 mg/kg, twice daily	78-94
Breast Cancer	BT474	25-50 mg/kg, twice daily	78-94
Pancreatic Cancer	BxPc3	25-50 mg/kg, twice daily	78-94
Colon Cancer	LoVo	25-50 mg/kg, twice daily	78-94
Prostate Cancer (subcutaneous)	PC3M-luc-C6	25 mg/kg, PO BID, 5x/wk for 2 weeks	62
Pancreatic Cancer (orthotopic)	MPanc-96	33 mg/kg, twice daily for 2 weeks	46

Signaling Pathways

FAK and Pyk2 are key components of intracellular signaling cascades initiated by integrins and growth factor receptors. Their inhibition by PF-562271 disrupts these pathways, leading to reduced cell migration, proliferation, and survival.





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FAK and Pyk2 Signaling Pathways



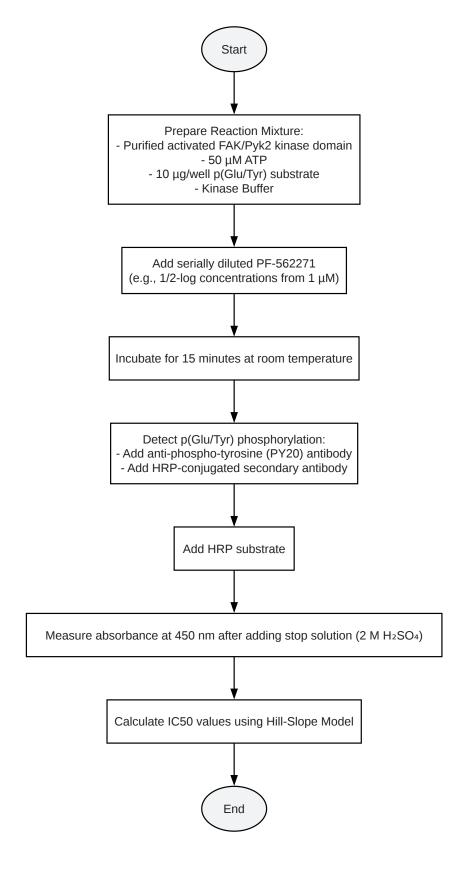
Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PF-562271.

FAK/Pyk2 Kinase Assay (Cell-Free)

This protocol describes a method to determine the in vitro inhibitory activity of PF-562271 against FAK and Pyk2 kinases.





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Workflow for FAK/Pyk2 Kinase Assay



Materials:

- Purified activated FAK kinase domain (amino acids 410-689)
- Purified activated Pyk2 kinase domain
- ATP
- Poly(Glu, Tyr) substrate (p(Glu/Tyr))
- Kinase Buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)
- PF-562271
- Anti-phospho-tyrosine (PY20) antibody
- HRP-conjugated goat anti-mouse IgG antibody
- HRP substrate
- 2 M H₂SO₄ (Stop solution)
- 96-well plates

Procedure:

- In a 96-well plate, add the purified activated FAK or Pyk2 kinase domain, 50 μM ATP, and 10 μg per well of p(Glu/Tyr) substrate in kinase buffer.
- Add serially diluted PF-562271 to the wells. A typical starting concentration is 1 μ M with 1/2-log dilutions. Each concentration should be tested in triplicate.
- Incubate the plate for 15 minutes at room temperature.
- To detect phosphorylation of the p(Glu/Tyr) substrate, add a general anti-phospho-tyrosine (PY20) antibody.
- Following a wash step, add an HRP-conjugated secondary antibody.



- After another wash step, add the HRP substrate.
- Stop the reaction by adding 2 M H₂SO₄.
- Read the absorbance at 450 nm using a plate reader.
- Determine the IC50 values using the Hill-Slope Model.[3]

Cellular Proliferation Assay (Sulforhodamine B - SRB)

This protocol outlines a method to assess the effect of PF-562271 on the proliferation of cancer cell lines.

Materials:

- · Cancer cell lines of interest
- Complete growth medium
- PF-562271
- Trichloroacetic acid (TCA), 25% (w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris buffer (10 mM, pH 10.5)
- · 96-well plates

Procedure:

- Seed cells in 96-well plates and allow them to attach for 48 hours.
- Treat the cells with various concentrations of PF-562271 for 72 hours.
- Fix the cells by adding ice-cold 25% TCA solution and incubating for 1 hour at 4°C.
- Wash the plates five times with water and air dry.



- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Resuspend the bound dye in 10 mM Tris buffer.
- Read the absorbance at 540 nm.
- Calculate the IC50 values using appropriate software such as GraphPad Prism.[3]

Western Blot for FAK Phosphorylation

This protocol describes the detection of FAK phosphorylation at tyrosine 397 (Y397) in cell lysates to confirm the cellular activity of PF-562271.

Materials:

- Cancer cell lines
- PF-562271
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE equipment and reagents
- Western blotting equipment and reagents

Procedure:

- Treat cultured cells with PF-562271 at various concentrations and for desired time points.
- Lyse the cells and quantify the protein concentration.

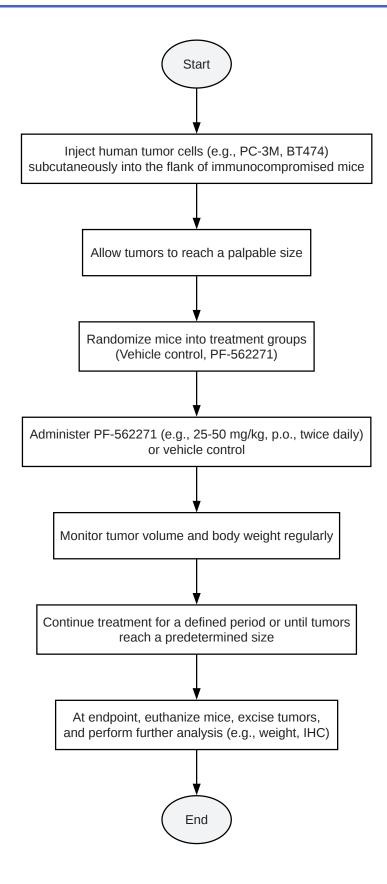


- Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane and incubate with the primary antibody against phospho-FAK (Y397).
- After washing, incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total FAK to ensure equal loading.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of PF-562271 in a subcutaneous xenograft model.





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Workflow for In Vivo Xenograft Study



Materials:

- Human tumor cell lines
- Immunocompromised mice (e.g., athymic nude mice)
- PF-562271 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject human tumor cells into the flank of immunocompromised mice.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer PF-562271 orally at the desired dose and schedule (e.g., 25-50 mg/kg, twice daily). The control group receives the vehicle.
- Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
- Continue the treatment for the planned duration of the study.
- At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis, such as immunohistochemistry.[3]

Conclusion

PF-562271 is a potent dual inhibitor of FAK and Pyk2 with demonstrated efficacy in preclinical models of various cancers. Its ability to inhibit key signaling pathways involved in tumor growth, survival, and metastasis makes it a valuable tool for cancer research and a promising candidate for clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with



this compound. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is warranted.

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